Ethyl trans-3-(difluoromethyl)cyclobutanecarboxylate
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Overview
Description
Ethyl trans-3-(difluoromethyl)cyclobutanecarboxylate: is a chemical compound with the molecular formula C8H12F2O2 and a molecular weight of 178.1764864 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a difluoromethyl group and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl trans-3-(difluoromethyl)cyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of difluoromethylated intermediates with cyclobutane derivatives in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired stereochemistry and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl trans-3-(difluoromethyl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in new fluorinated compounds .
Scientific Research Applications
Ethyl trans-3-(difluoromethyl)cyclobutanecarboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and metabolic studies.
Mechanism of Action
The mechanism by which ethyl trans-3-(difluoromethyl)cyclobutanecarboxylate exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Ethyl trans-3-(difluoromethyl)cyclobutanecarboxylate can be compared with other similar compounds, such as:
Ethyl trans-3-(trifluoromethyl)cyclobutanecarboxylate: This compound has an additional fluorine atom, which can alter its reactivity and biological activity.
Ethyl trans-3-(methyl)cyclobutanecarboxylate: The absence of fluorine atoms results in different chemical properties and applications.
Ethyl trans-3-(chloromethyl)cyclobutanecarboxylate: The presence of a chlorine atom instead of fluorine can lead to variations in reactivity and toxicity.
The uniqueness of this compound lies in its specific combination of a difluoromethyl group and a cyclobutane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12F2O2 |
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Molecular Weight |
178.18 g/mol |
IUPAC Name |
ethyl 3-(difluoromethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H12F2O2/c1-2-12-8(11)6-3-5(4-6)7(9)10/h5-7H,2-4H2,1H3 |
InChI Key |
QOTGVSZRZHVENZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C1)C(F)F |
Origin of Product |
United States |
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